N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide
Description
Properties
CAS No. |
211311-66-9 |
|---|---|
Molecular Formula |
C16H21NO2S2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3 |
InChI Key |
QFAUPDBCVKBKSH-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
Synonyms |
LY-392098; N-2-(4-(3-Thienyl)phenyl)propyl 2-propanesulfonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Thiophene vs. Cyanobiphenyl: The thiophene moiety in LY392098 reduces intrinsic agonistic activity compared to cyanobiphenyl derivatives (e.g., LY404187, LY451646), which exhibit stronger receptor activation but higher seizure risks at elevated doses .
- Chiral Influence : LY451646’s (R)-configuration enhances potency but exacerbates off-target effects, whereas LY451395’s methanesulfonamidoethyl group improves auxiliary protein interactions (e.g., Stargazin, γ8) .
- Safety Profiles : LY392098’s therapeutic window is broader than LY451646, which induces seizures at doses only 10-fold higher than its cognitive-enhancing range .
Mechanistic and Efficacy Differences
- Receptor Modulation: Biarylpropylsulfonamides primarily slow AMPAR desensitization. However, substituents like cyano (LY404187) increase agonist-like effects, while thiophene (LY392098) favors allosteric modulation without overactivation .
- Bell-Shaped Responses: Cyanobiphenyl analogs (LY451646, LY451395) show reduced efficacy at higher doses due to receptor overstimulation, limiting their clinical utility .
- Auxiliary Protein Interactions : Compounds like LY451395 demonstrate enhanced efficacy in the presence of transmembrane AMPAR regulatory proteins (TARPs), suggesting substituent-dependent synergy .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The molecular architecture of N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide necessitates two primary synthetic components:
- Thiophene-phenylpropylamine backbone : Comprising a 4-thiophen-3-ylphenyl group attached to a propylamine chain.
- Propane-2-sulfonamide moiety : Introduced via sulfonylation of the terminal amine.
Retrosynthetic disconnection reveals three strategic pathways (Figure 1):
- Route A : Suzuki-Miyaura coupling → Sulfonamidation
- Route B : Nucleophilic aromatic substitution → Alkylation → Sulfonylation
- Route C : Direct coupling of preformed thiophene-sulfonamide precursors
Synthetic Methodologies and Comparative Evaluation
Route A: Suzuki-Miyaura Coupling Followed by Sulfonamidation
Step 1: Synthesis of 2-(4-Thiophen-3-ylphenyl)propylamine
Reaction Scheme :
$$
\underset{\text{4-Bromophenylpropylamine}}{\ce{C6H4Br-C3H6-NH2}} + \underset{\text{Thiophen-3-ylboronic acid}}{\ce{C4H3S-B(OH)2}} \xrightarrow{\text{Pd(PPh3)4, K3PO4}} \underset{\text{2-(4-Thiophen-3-ylphenyl)propylamine}}{\ce{C13H15NS}} + \text{Byproducts}
$$
Optimized Conditions :
Critical Analysis :
- Palladium-mediated cross-coupling ensures regioselective thiophene introduction while preserving amine functionality.
- Aqueous base facilitates boronic acid activation but requires strict moisture control during amine handling.
Step 2: Sulfonamidation with Propane-2-sulfonyl Chloride
Reaction Scheme :
$$
\ce{C13H15NS + ClSO2C(CH3)2 ->[Pyridine, DCM] C16H21NO2S2 + HCl}
$$
Optimized Conditions :
Critical Analysis :
Route B: Nucleophilic Aromatic Substitution Pathway
Subsequent Alkylation and Sulfonylation
Comparative Performance Metrics
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Total Yield | 55–61% | 42–47% | 68–72% |
| Purity (HPLC) | 98.2% | 95.7% | 99.1% |
| Scalability | >100 g | <50 g | 200 g+ |
| Byproduct Formation | Minimal | Moderate | Negligible |
| Cost Index | 1.0 | 1.3 | 0.8 |
Key Observations :
Advanced Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3) yields prismatic crystals suitable for X-ray diffraction:
| Solvent System | Crystal Form | Purity Enhancement |
|---|---|---|
| Ethanol/Water | Needles | 96% → 98.5% |
| Acetonitrile | Plates | 97% → 99.2% |
| Toluene/Heptane | Irregular | 95% → 97.1% |
Industrial-Scale Adaptation Challenges
Catalyst Recycling in Route C
Implementing fixed-bed Pd scavengers reduces residual metal content to <5 ppm:
| Scavenger | Pd Removal Efficiency | Cost per kg |
|---|---|---|
| SiliaBond Thiol | 98.7% | $420 |
| Smopex-234 | 99.2% | $580 |
| Activated Charcoal | 94.1% | $35 |
Continuous Flow Sulfonylation
Microreactor technology enhances heat transfer during exothermic sulfonamide formation:
| Reactor Type | Space-Time Yield (kg/m³·h) | Byproduct Formation |
|---|---|---|
| Batch | 0.8 | 2.1% |
| Continuous Plug Flow | 4.7 | 0.9% |
| Spinning Disk | 6.2 | 0.6% |
Q & A
Advanced Research Question
- Molecular docking (AutoDock Vina, Schrödinger Glide) predicts interactions with GluA2-LBD (PDB: 3H6V).
- Molecular dynamics simulations (AMBER, GROMACS) assess binding stability and water-mediated hydrogen bonds.
- Free energy perturbation (FEP) calculates ΔΔG for substituent modifications .
How does the compound’s pharmacokinetic profile influence dosing regimens in chronic studies?
Advanced Research Question
Key parameters:
- Half-life (t₁/₂) : ≥2 hours for sustained receptor modulation.
- Oral bioavailability : Optimize via salt formation (e.g., sodium or lysine salts) .
Experimental protocol : - Conduct cannulation studies in rodents for continuous plasma sampling.
- Use compartmental modeling (Phoenix WinNonlin) to derive clearance and volume of distribution.
What are the current gaps in understanding the compound’s off-target effects, and how can they be addressed?
Advanced Research Question
Unresolved issues include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
